
1-(Trifluoromethyl)piperazine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Trifluoromethyl)piperazine dihydrochloride is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. The trifluoromethyl group attached to the piperazine ring enhances the compound’s chemical properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethyl)piperazine dihydrochloride typically involves the alkylation of 1-(3-trifluoromethyl)phenylpiperazine with suitable alkylating agents. One common method includes the reaction of 1-(3-trifluoromethyl)phenylpiperazine with 1-(2-chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one . The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of piperazine derivatives, including this compound, often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may involve multiple steps, including purification and crystallization, to obtain the final product.
化学反応の分析
Types of Reactions: 1-(Trifluoromethyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Cyclization Reactions: The piperazine ring can be involved in cyclization reactions to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperazine derivatives, while oxidation and reduction can modify the functional groups attached to the piperazine ring.
科学的研究の応用
1-(Trifluoromethyl)piperazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-(Trifluoromethyl)piperazine dihydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, influencing their activity. The piperazine ring can act as a scaffold, positioning the trifluoromethyl group in the optimal orientation for interaction with the target .
類似化合物との比較
- 1-(3-Trifluoromethyl)phenylpiperazine
- Thiothixene
Comparison: 1-(Trifluoromethyl)piperazine dihydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties compared to other piperazine derivatives. This group enhances the compound’s stability, lipophilicity, and binding affinity, making it valuable in various applications .
特性
分子式 |
C5H11Cl2F3N2 |
|---|---|
分子量 |
227.05 g/mol |
IUPAC名 |
1-(trifluoromethyl)piperazine;dihydrochloride |
InChI |
InChI=1S/C5H9F3N2.2ClH/c6-5(7,8)10-3-1-9-2-4-10;;/h9H,1-4H2;2*1H |
InChIキー |
PPQXCGIZZJDYKI-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)C(F)(F)F.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



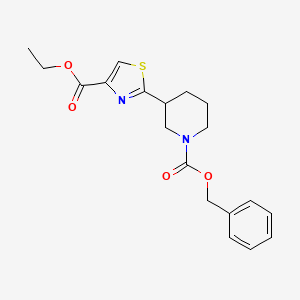
![1-[4-(Benzyloxy)benzyl]azetidine](/img/structure/B13666009.png)
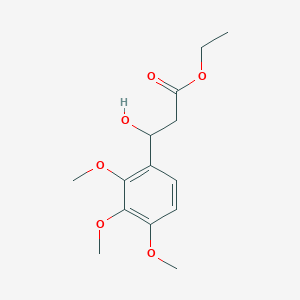
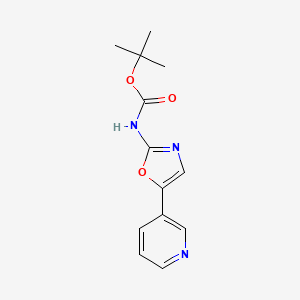
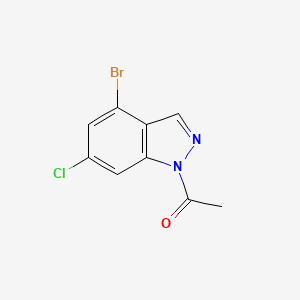
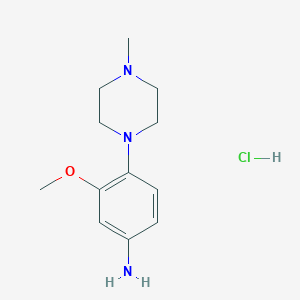
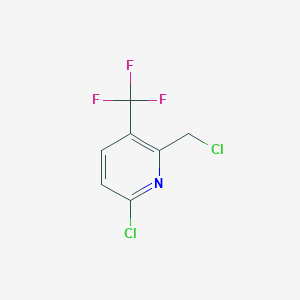
![Methyl benzo[d]isothiazole-4-carboxylate](/img/structure/B13666045.png)
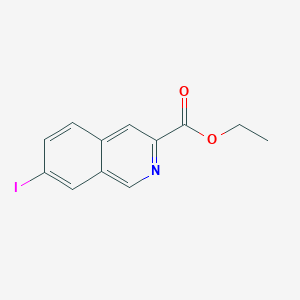
![5-methyl-2-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazole](/img/structure/B13666066.png)
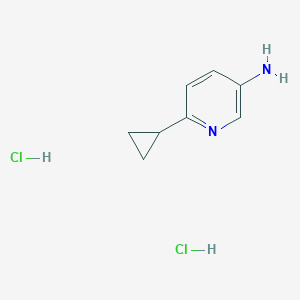
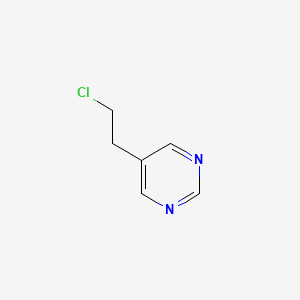
![3-Iodo-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile](/img/structure/B13666083.png)
